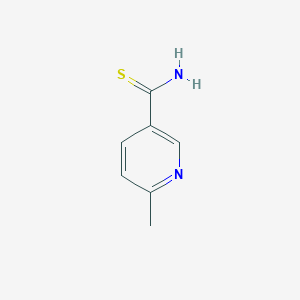

6-Methylpyridine-3-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methylpyridine-3-carbothioamide (6-MPCA) is an organic compound belonging to the class of carbothioamides. It is a white crystalline solid that is soluble in organic solvents. 6-MPCA has been studied extensively due to its potential use in a variety of applications, including as a reagent in organic synthesis and as a pharmaceutical agent.

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

6-Methylpyridine-3-carbothioamide derivatives have been the subject of various spectroscopic analyses. Vibrational spectroscopic studies, including Fourier transform Raman and infrared spectra, were conducted on related compounds such as 2-ethylpyridine-4-carbothioamide, revealing insights into their structure and chemical behavior. These studies highlight the importance of understanding the molecular geometry, vibrational frequencies, and potential energy distribution for applications in material sciences and medicinal chemistry (S. Muthu, G. Ramachandran, J. Uma maheswari, 2012).

Metal Complex Formation

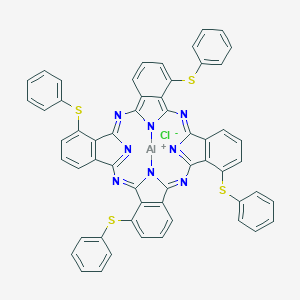

This compound compounds demonstrate a remarkable ability to form complexes with various metals. Studies on metal complexes involving similar compounds, like 2,2′-bipyridine-6,6′-bis(carbothioamide), have shown how these compounds interact with metals through specific coordination patterns. This property is crucial for developing catalysts and materials with unique electronic and magnetic properties (Rejane Lima et al., 2000).

Inhibitory Activity and Biological Evaluations

Certain derivatives of this compound have shown potential as kinase inhibitors, reflecting their importance in the field of drug development and pharmacology. For instance, specific derivatives have been evaluated for their inhibitory activity in enzyme assays and cell-based luciferase reporter assays, indicating the potential of these compounds in therapeutic applications and biochemical research (C. Jin et al., 2011).

Anticancer Properties

Research on related compounds, such as 2-((2-aminopyridin-3-yl) methylene) hydrazinecarbothioamide, has explored their anticancer activity against various human carcinoma cell lines. These studies contribute to the understanding of the potential therapeutic applications of this compound derivatives in treating different forms of cancer (K. Srishailam et al., 2021).

Synthesis and Chemical Reactivity

The synthesis of novel hydrazones and their corresponding thiazolidine-4-ones from this compound showcases the chemical versatility and reactivity of these compounds. Understanding the synthesis routes and chemical properties is essential for designing new materials and drugs with specific functions (A. Solankee, Pankit Solankee, H. Patel, 2008).

Antimicrobial Activity

This compound derivatives have demonstrated promising antimicrobial properties, highlighting their potential in developing new antimicrobial agents. These compounds' effectiveness against various bacteria and fungi indicates their potential in addressing antibiotic resistance and developing new therapeutic strategies (S. Ceylan et al., 2016).

Safety and Hazards

6-Methylpyridine-3-carbothioamide is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

6-methylpyridine-3-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHUDUMOCHYQRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372599 |

Source

|

| Record name | 6-methylpyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-57-3 |

Source

|

| Record name | 6-methylpyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)

![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)